molecular formula C8H12N2OS B14008093 5-Methyl-2-(methylsulfonimidoyl)aniline CAS No. 34617-88-4

5-Methyl-2-(methylsulfonimidoyl)aniline

Cat. No.: B14008093
CAS No.: 34617-88-4
M. Wt: 184.26 g/mol
InChI Key: SUOPTHGMZMNRLX-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfonimidoyl)aniline is an organic compound with the molecular formula C8H12N2OS It contains a primary amine group attached to an aromatic ring, along with a methyl group and a methylsulfonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylsulfonimidoyl)aniline can be achieved through several methods. One common approach involves the nitration of an aromatic compound followed by reduction to form the corresponding aniline. The methylsulfonimidoyl group can be introduced through a nucleophilic substitution reaction using appropriate sulfonylating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylsulfonimidoyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like chlorine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-Methyl-2-(methylsulfonimidoyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Methyl-2-(methylsulfonimidoyl)aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(methylsulfonimidoyl)aniline is unique due to the presence of both a methyl group and a methylsulfonimidoyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

34617-88-4

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

5-methyl-2-(methylsulfonimidoyl)aniline

InChI

InChI=1S/C8H12N2OS/c1-6-3-4-8(7(9)5-6)12(2,10)11/h3-5,10H,9H2,1-2H3

InChI Key

SUOPTHGMZMNRLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=N)(=O)C)N

Origin of Product

United States

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